3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide
Overview
Description
3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is an aromatic compound that features a benzamide core substituted with a fluoro group at the 3-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of a benzophenone derivative.
Reduction: Formation of an aniline derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- 3-fluoro-N-(2-hydroxy-5-chlorophenyl)benzamide
- 3-fluoro-N-(2-hydroxy-5-bromophenyl)benzamide
Uniqueness
3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a fluoro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-3-1-2-8(6-9)13(18)15-11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWONXNGGXOAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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